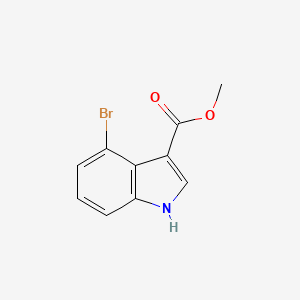
3'-Chlorobiphenyl-4-boronic acid
Übersicht
Beschreibung
3’-Chlorobiphenyl-4-boronic acid: is an organoboron compound that features a biphenyl structure with a chlorine atom at the 3’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3’-Chlorobiphenyl-4-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids, including 3’-Chlorobiphenyl-4-boronic acid, often involves the use of borate esters as intermediates. These esters are derived from boric acid through dehydration with alcohols . The process is optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or boric acid.
Reduction: Reduction reactions are less common but can be used to modify the boronic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or boric acid.
Reduction: Modified boronic acids.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-Chlorobiphenyl-4-boronic acid is extensively used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: Boronic acids, including 3’-Chlorobiphenyl-4-boronic acid, are used in the design of enzyme inhibitors and as probes for biological systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials, leveraging its reactivity in cross-coupling reactions to create complex molecular architectures .
Wirkmechanismus
The primary mechanism by which 3’-Chlorobiphenyl-4-boronic acid exerts its effects is through the Suzuki-Miyaura coupling reaction. This process involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the halide, resulting in the oxidation of palladium.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst is reduced, releasing the coupled product and regenerating the catalyst.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-fluorophenylboronic acid
- 3,4-Dichlorophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness: 3’-Chlorobiphenyl-4-boronic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable in the synthesis of complex biaryl structures that are not easily accessible using other boronic acids .
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTJADAVSSOHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585714 | |
| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025496-32-5 | |
| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(3-methylphenyl) pyrrolidin-2-one](/img/structure/B3045087.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045088.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045089.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045090.png)









